

In-Depth Technical Guide: Synthesis and Purification of Vericiguat (BAY 1021189)

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Compound of Interest		
Compound Name:	BAY-204	
Cat. No.:	B12411432	Get Quote

Disclaimer: No public information was found for a compound designated "BAY-204". This guide will focus on a well-documented Bayer compound, Vericiguat (BAY 1021189), to illustrate the requested technical format.

Introduction to Vericiguat (BAY 1021189)

Vericiguat, marketed under the brand name Verquvo, is a soluble guanylate cyclase (sGC) stimulator developed by Bayer and Merck. It is indicated for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Vericiguat's mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and vasodilation.

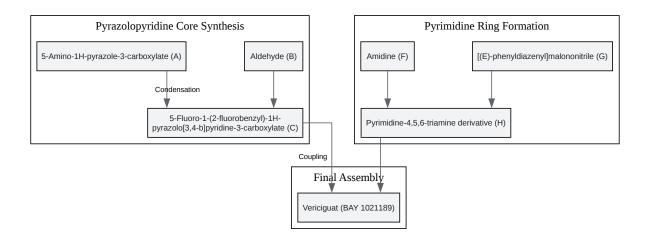
Synthesis of Vericiguat (BAY 1021189)

The synthesis of Vericiguat can be accomplished through various routes. A common laboratory-scale synthesis is outlined below, based on publicly available information.

Synthetic Scheme

A representative synthetic route to Vericiguat starts from 2-fluorobenzylamine and proceeds through several key intermediates.





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Caption: Synthetic pathway of Vericiguat.

Experimental Protocol

A generalized protocol for the key steps in Vericiguat synthesis is described below.[1][2]

Step 1: Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C)

- To a solution of 5-amino-1H-pyrazole-3-carboxylate (A) in a suitable solvent (e.g., ethanol), add the aldehyde (B).
- Heat the mixture under reflux for a specified period (e.g., 4-6 hours).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product (C) may precipitate out of the solution. If so, collect the solid by filtration.



 If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 2: Synthesis of Pyrimidine-4,5,6-triamine derivative (H)

- In a separate reaction vessel, generate [(E)-phenyldiazenyl]malononitrile (G) in situ by reacting phenyldiazonium chloride with malononitrile.
- To this mixture, add the amidine (F).
- Stir the reaction at room temperature until the formation of the pyrimidine-4,5,6-triamine derivative (H) is complete, as monitored by TLC or HPLC.
- Work up the reaction mixture, which may involve extraction and solvent removal, to isolate the crude product (H).

Step 3: Synthesis of Vericiquat (I)

- Couple the pyrazolopyridine core (C) with the pyrimidine derivative (H) in the presence of a suitable coupling agent and base.
- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon).
- After the reaction is complete, quench the reaction and extract the product into an organic solvent.
- Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude Vericiguat.

Purification of Vericiguat

Purification of the final compound is critical to ensure high purity for pharmaceutical applications.

Purification Workflow





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Caption: Purification workflow for Vericiguat.

Experimental Protocol

A common method for the purification of Vericiguat involves crystallization.

- Dissolve the crude Vericiguat in a minimal amount of a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
- Heat the solution to ensure complete dissolution (e.g., 40-60 °C).
- Filter the hot solution to remove any insoluble impurities.
- To the filtrate, add an anti-solvent, such as acetonitrile, dropwise while stirring to induce crystallization.
- Allow the mixture to cool to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.
- Collect the purified crystals by filtration.
- Wash the crystals with a cold solvent to remove any residual impurities.
- Dry the purified Vericiguat under vacuum to obtain the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of Vericiguat.

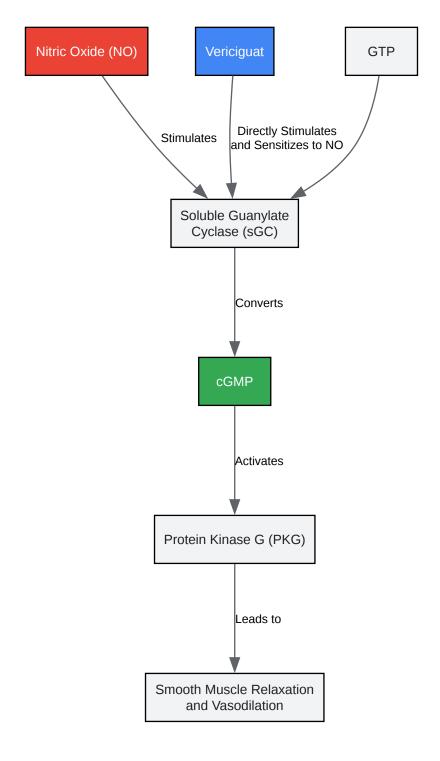


Parameter	Value	Method of Analysis
Synthesis		
Yield of Step 1 (C)	75-85%	Gravimetric
Yield of Step 2 (H)	60-70%	Gravimetric
Overall Yield of Vericiguat	40-50%	Gravimetric
Purification		
Purity before Crystallization	>95%	HPLC
Purity after Crystallization	>99.5%	HPLC
Melting Point	235-237 °C	Differential Scanning Calorimetry (DSC)
Analytical Data		
¹H NMR	Conforms to structure	Nuclear Magnetic Resonance
Mass Spectrum (m/z)	[M+H]+ calculated: 453.16	Mass Spectrometry

Mechanism of Action: Signaling Pathway

Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway.





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Caption: Vericiguat's mechanism of action.

This guide provides a comprehensive overview of the synthesis and purification of Vericiguat, along with relevant data and pathway information, intended for a scientific audience. The



protocols and data are representative and may be subject to optimization and variation based on specific laboratory conditions and scales.

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References

- 1. thieme-connect.com [thieme-connect.com]
- 2. ijnrd.org [ijnrd.org]
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